Product packaging for Adrenaline sulfate(Cat. No.:CAS No. 52455-32-0)

Adrenaline sulfate

Cat. No.: B1665030
CAS No.: 52455-32-0
M. Wt: 281.29 g/mol
InChI Key: NDOXJVMFOWUYBP-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adrenaline sulfate (CAS 52455-32-0), the sulfate salt form of epinephrine, is a synthetic adrenergic receptor agonist targeting α- and β-receptors. Its molecular formula is C₉H₁₃NO₃·H₂O₄S, with a molecular weight of 281.28 g/mol . It is commonly used in research and clinical settings for its vasoconstrictive and bronchodilatory properties. This compound exhibits solubility in polar solvents like water, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), making it versatile for experimental formulations . Animal studies demonstrate its role in modulating oxidative stress and memory enhancement, though high doses may induce cellular damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO7S B1665030 Adrenaline sulfate CAS No. 52455-32-0

Properties

CAS No.

52455-32-0

Molecular Formula

C9H15NO7S

Molecular Weight

281.29 g/mol

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid

InChI

InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4)/t9-;/m0./s1

InChI Key

NDOXJVMFOWUYBP-FVGYRXGTSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O

Canonical SMILES

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adrenaline Sulfate

Origin of Product

United States

Scientific Research Applications

Cardiac Arrest Management

Adrenaline sulfate is commonly utilized in emergency medicine, particularly for managing cardiac arrest. Research indicates that high doses of adrenaline can enhance resuscitation rates in cases of prolonged cardiac arrest. A study involving four patients demonstrated that administering high-dose adrenaline resulted in the restoration of perfusing rhythms within minutes, significantly increasing systolic blood pressures without leading to immediate cardiac dysrhythmias .

Study Dosage (mg/kg) Outcome
High-dose Epinephrine0.12 - 0.22Restoration of perfusion in all patients within 5 minutes

Anaphylaxis Treatment

This compound is a critical treatment for anaphylactic shock, a severe allergic reaction. It acts as a potent vasoconstrictor and bronchodilator, counteracting the effects of anaphylaxis by improving blood flow to vital organs and alleviating respiratory distress .

Indication Mechanism Formulation
Anaphylactic ShockPeripheral vasoconstriction and bronchodilationSolution for injection (1:1000 or 1:10,000)

Biochemical Studies

This compound is used in various biochemical studies to understand its synthesis and metabolic pathways. For instance, studies have measured the kinetics of this compound formation in different animal models, revealing insights into its enzymatic activity and optimal conditions for synthesis .

Animal Model Synthesis Rate (pmol/min/mg protein)
Dog144
Monkey77
Rat47
Guinea Pig11
Rabbit6

Hemostatic Agent

In addition to its role in emergency medicine, this compound is also explored as a hemostatic agent. It has been found effective in treating mucosal congestion associated with hay fever and acute sinusitis, highlighting its versatility beyond acute emergencies .

High-Dose Epinephrine in Cardiac Arrest

A notable case series examined the effects of high-dose epinephrine on patients who had not responded to standard resuscitation protocols. The use of higher doses led to improved return of spontaneous circulation (ROSC) rates but did not significantly alter long-term survival outcomes .

  • Clinical Implication: While high-dose epinephrine may improve immediate resuscitation efforts, its impact on long-term survival remains uncertain.

Anaphylactic Reactions

This compound's efficacy in treating anaphylactic reactions has been well-documented through numerous clinical trials and guidelines, reinforcing its status as the first-line treatment for severe allergic responses .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Solubility Advantage : Unlike freebase epinephrine, this compound’s solubility in DMSO facilitates in vivo studies requiring solvent compatibility .
  • Comparative Gaps: Limited data exist on long-term stability or bioavailability relative to other salts (e.g., hydrochloride or tartrate forms).

Preparation Methods

Asymmetric Hydrogenation Using Rhodium Catalysts

The most efficient industrial method involves asymmetric hydrogenation of 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone (benzyladrenalone) using a chiral rhodium catalyst system. The process, detailed in patents, employs [Rh(COD)Cl]₂ (bis(cyclooctadiene)rhodium(I) chloride) coordinated with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (RR-MCCPM) as the ligand.

Reaction Steps:

  • Asymmetric Hydrogenation: Benzyladrenalone undergoes hydrogenation at 50°C under 20 bar H₂ pressure in methanol, yielding (R)-1-(3′,4′-dihydroxyphenyl)-2-N-benzyl-N-methylaminoethan-1-ol (benzyladrenaline) with >98% enantiomeric excess (ee).
  • Precipitation: Ammonia (25% v/v) is added to precipitate benzyladrenaline, achieving 90% yield after filtration.
  • Debenzylation: Palladium on charcoal catalyzes hydrogenolytic cleavage of the benzyl group in sulfuric acid (pH 5.5) at 60°C under 2 bar H₂, yielding this compound crystals after methanol recrystallization.

Optimization Parameters:

Parameter Value Source
Catalyst-to-Substrate Ratio 1:1500
Hydrogenation Pressure 20 bar
Optical Purity 98–99% ee
Overall Yield 80–85%

This method minimizes racemization risks and eliminates the need for costly enzymatic resolution steps, making it cost-effective for large-scale production.

Friedel-Crafts Acylation and Chiral Resolution

An alternative route described in patent involves Friedel-Crafts acylation followed by diastereomeric salt formation with L-tartaric acid:

  • Acylation: Catechol reacts with chloroacetyl chloride in 1,2-dichloroethane using AlCl₃ as a Lewis acid, forming 3,4-dihydroxy phenacyl chloride.
  • Amination: Reaction with N-methylbenzylamine produces racemic N-benzyladrenalone.
  • Resolution: Recrystallization with L-tartaric acid in methanol enriches the (-)-epinephrine enantiomer to 95.34% ee.
  • Sulfation: The free base is treated with sulfuric acid (pH 2–2.5) and precipitated at pH 8.5 using ammonia, yielding this compound with 99.88% HPLC purity.

Comparative Analysis:

  • Yield: 70–75% (lower than asymmetric hydrogenation due to multiple recrystallization steps).
  • Cost: Higher solvent and tartaric acid consumption increases production costs.

Enzymatic Sulfation Pathways

Sulfotransferase-Catalyzed Conjugation

In vivo, this compound forms via cytosolic sulfotransferases (SULT1A3) in hepatic and intestinal tissues. Studies using liver supernatants from dogs and monkeys reveal the following mechanism:

  • Sulfate Activation: ATP and Mg²⁺ convert inorganic sulfate to 3′-phosphoadenosine-5′-phosphosulfate (PAPS).
  • Sulfotransferase Reaction: PAPS donates the sulfate group to adrenaline’s phenolic hydroxyl, forming this compound.

Kinetic Parameters:

Species Vₘₐₓ (pmol/min/mg) Kₘ (μM) pH Optimum
Dog Liver 144 125 9.0
Monkey Liver 77 125 9.0
Rat Liver 47 125 9.0

Dithiothreitol (3 mM) enhances reaction rates by 30%, likely by stabilizing sulfotransferase structure.

Limitations of Enzymatic Synthesis

  • Low Throughput: Maximal activity in dog liver (144 pmol/min/mg) is insufficient for industrial-scale production.
  • Species Variability: Rabbit liver exhibits 6 pmol/min/mg activity, highlighting inefficiency in non-mammalian models.

Purification and Analytical Characterization

Crystallization Techniques

This compound is isolated via pH-controlled crystallization:

  • Acidification: Sulfuric acid adjusts reaction mixtures to pH 2–2.5, solubilizing impurities.
  • Basification: Ammonia (pH 8.5) precipitates the product, which is washed with methanol to remove residual ligands.

Quality Control Metrics

Parameter Specification Method
Chemical Purity >99.0% HPLC
Enantiomeric Excess >95.0% Chiral HPLC
Sulfate Content 20.5–21.5% Ion Chromatography

Emerging Trends and Challenges

Continuous Flow Hydrogenation

Recent patents propose transitioning from batch to continuous flow reactors to reduce hydrogenation times and improve catalyst turnover.

Biocatalytic Sulfation

Engineering sulfotransferases for higher activity and stability could enable hybrid chemoenzymatic routes, though current yields remain suboptimal.

Q & A

Q. What ethical considerations apply when designing this compound studies involving human subjects?

  • Answer:
  • Informed Consent: Disclose risks of tachycardia/hypertension in stress-response protocols.
  • Data Anonymization: Use coded identifiers for plasma/urine samples in biomarker studies.
  • Conflict of Interest: Declare funding sources (e.g., pharmaceutical sponsors) and adhere to Good Laboratory Practice (GLP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrenaline sulfate
Reactant of Route 2
Reactant of Route 2
Adrenaline sulfate

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